1-Benzyl-3-(2-oxoindolin-5-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

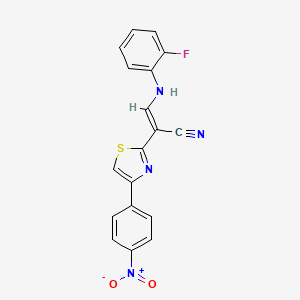

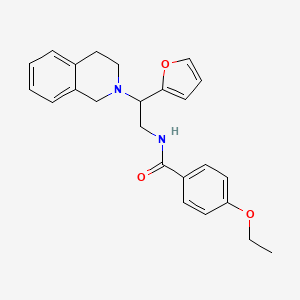

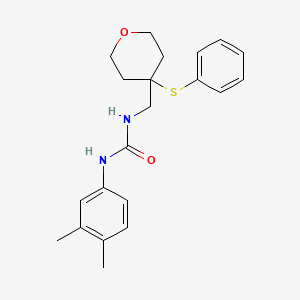

“1-Benzyl-3-(2-oxoindolin-5-yl)urea” is a chemical compound that belongs to the class of indolin-2-one derivatives . Indolin-2-one derivatives have been synthesized and studied for their bioactivity against various diseases .

Synthesis Analysis

The synthesis of indolin-2-one derivatives, such as “1-Benzyl-3-(2-oxoindolin-5-yl)urea”, involves complex organic reactions . The compounds are designed based on the structural feature of known bioactive molecules . The synthesis process often involves a series of reactions, including C-N cross-coupling .Molecular Structure Analysis

The molecular structure of “1-Benzyl-3-(2-oxoindolin-5-yl)urea” is characterized by the presence of an indolin-2-one core and a benzyl group . The indolin-2-one core is a heterocyclic compound that contains a five-membered ring .Chemical Reactions Analysis

The chemical reactions involving “1-Benzyl-3-(2-oxoindolin-5-yl)urea” are complex and involve multiple steps . The reactions are often catalyzed by various catalysts and result in the formation of new bonds .Scientific Research Applications

Anticonvulsant Properties

Research has demonstrated the potential of derivatives of 1-Benzyl-3-(2-oxoindolin-5-yl)urea in the development of new anticonvulsant medications. Siddiqui et al. (2011) synthesized and tested various derivatives for anticonvulsant activity using seizure models, identifying compounds with significant activity and minimal neurotoxicity, highlighting their promise for further investigations in epilepsy treatment Siddiqui, Alam, & Stables, 2011. Similarly, Prakash and Raja (2011) designed and synthesized novel derivatives, finding several with notable antiepileptic activity, further underscoring the therapeutic potential of these compounds Prakash & Raja, 2011.

Corrosion Inhibition

In the context of materials science, isatin derivatives, closely related to 1-Benzyl-3-(2-oxoindolin-5-yl)urea, have been studied for their corrosion inhibition properties. Ansari, Quraishi, and Singh (2015) investigated the effectiveness of these derivatives in protecting mild steel in acidic environments, demonstrating their potential as non-toxic corrosion inhibitors Ansari, Quraishi, & Singh, 2015.

Chemical Synthesis and Characterization

Yan, Lei, and Hu (2014) developed a simple and efficient method for synthesizing 1-((aryl)(2-oxoindolin-3-yl)methyl)urea and thiourea derivatives, showcasing a new methodology that enhances the yield of these compounds without the need for chromatography, which is significant for chemical synthesis and pharmaceutical development Yan, Lei, & Hu, 2014.

Antimicrobial Activity

The antimicrobial potential of 1-Benzyl-3-(2-oxoindolin-5-yl)urea derivatives has also been explored. Singh and Pandey (2006) synthesized new pyrido quinazolones from these derivatives and evaluated their antibacterial and antifungal activities, finding some compounds exhibited promising activity, suggesting their utility in developing new antimicrobial agents Singh & Pandey, 2006.

Antioxidant Properties

Research by Yakan et al. (2021) into novel asymmetric bis-isatin derivatives containing urea/thiourea moiety reported the synthesis, characterization, and investigation of antioxidant properties of these compounds. This study highlights the diverse applications of 1-Benzyl-3-(2-oxoindolin-5-yl)urea derivatives in exploring new antioxidants Yakan et al., 2021.

Future Directions

Mechanism of Action

Target of Action

It is known that indole derivatives, which include 1-benzyl-3-(2-oxoindolin-5-yl)urea, have been found to bind with high affinity to multiple receptors . These compounds have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is known that indole derivatives interact with their targets, leading to various changes that contribute to their biological activities . For instance, some indole derivatives have been reported to inhibit acetylcholine esterase (AChE), a key enzyme involved in Alzheimer’s disease .

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that these compounds likely interact with multiple biochemical pathways .

Result of Action

It is known that indole derivatives can exhibit strong cytotoxicity against various human cancer cell lines . For instance, certain indole derivatives have been found to exhibit strong cytotoxicity against SW620 (human colon cancer), PC3 (prostate cancer), and NCI-H23 (lung cancer) cell lines .

properties

IUPAC Name |

1-benzyl-3-(2-oxo-1,3-dihydroindol-5-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2/c20-15-9-12-8-13(6-7-14(12)19-15)18-16(21)17-10-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,19,20)(H2,17,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNYKGHOSUXFZFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)NC(=O)NCC3=CC=CC=C3)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-3-(2-oxoindolin-5-yl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,4-dimethyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2711633.png)

![2,5,6,7,8,9,10,11-octahydro-3H-5,9:7,11-dimethano[1,2,4]triazolo[4,3-a]azonin-3-one](/img/structure/B2711634.png)

![4-(5-bromo-2-chlorobenzoyl)-7-fluoro-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2711635.png)

![3-Chloroimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B2711641.png)

![(1-Methylimidazol-4-yl)-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2711649.png)